molecular formula C20H19ClFN3O B2686679 2-(2-chloro-6-fluorophenyl)-1-(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)ethanone CAS No. 2034385-97-0

2-(2-chloro-6-fluorophenyl)-1-(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)ethanone

Cat. No.: B2686679
CAS No.: 2034385-97-0
M. Wt: 371.84
InChI Key: MIQKXHDOGJOLAZ-UHFFFAOYSA-N
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Description

2-(2-chloro-6-fluorophenyl)-1-(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)ethanone is a synthetic small molecule of significant interest in medicinal chemistry and drug discovery, designed around a hybrid architecture. Its structure incorporates a 2-methyl-1H-benzo[d]imidazole moiety linked via a pyrrolidine spacer to a 2-chloro-6-fluorophenyl ethanone group. The benzo[d]imidazole scaffold is a privileged structure in pharmacology, known for its ability to interact with various enzymes and receptors . The incorporation of the pyrrolidine ring, a saturated heterocycle, enhances the three-dimensional exploration of pharmacophore space and can improve solubility and the overall drug-like properties of the molecule . This specific molecular framework suggests potential for researchers to explore its activity across a range of biological targets. Preliminary investigative work could focus on its interaction with central nervous system (CNS) targets, as benzo[d]imidazole derivatives have been identified as positive allosteric modulators of the GABA-A receptor, a key target in neurology and psychiatry . The strategic placement of chlorine and fluorine atoms on the phenyl ring is a common medicinal chemistry tactic to modulate electronic properties, lipophilicity, and metabolic stability, allowing for fine-tuning of the compound's pharmacokinetic profile. This compound is provided exclusively for research purposes in laboratory settings. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

2-(2-chloro-6-fluorophenyl)-1-[3-(2-methylbenzimidazol-1-yl)pyrrolidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19ClFN3O/c1-13-23-18-7-2-3-8-19(18)25(13)14-9-10-24(12-14)20(26)11-15-16(21)5-4-6-17(15)22/h2-8,14H,9-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIQKXHDOGJOLAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2N1C3CCN(C3)C(=O)CC4=C(C=CC=C4Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClFN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(2-chloro-6-fluorophenyl)-1-(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)ethanone is a complex organic molecule that has garnered attention due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications based on diverse research findings.

Synthesis

The synthesis of this compound involves multi-step reactions, typically starting from commercially available precursors. The synthetic pathway often includes the formation of the benzimidazole and pyrrolidine moieties, followed by coupling reactions to introduce the chloro and fluorophenyl groups. The final product is characterized using techniques such as NMR, MS, and IR spectroscopy to confirm its structure and purity.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer activity. For instance, studies have shown that derivatives with similar structural motifs can inhibit cell proliferation in various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The mechanism often involves the induction of apoptosis and cell cycle arrest at the G0/G1 phase.

CompoundCell LineIC50 (µM)Mechanism of Action
Compound AMCF-75.0Apoptosis induction
Compound BA5497.5Cell cycle arrest

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest that it possesses moderate antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism may involve disruption of bacterial cell membranes or inhibition of specific metabolic pathways.

Case Studies

Case Study 1: Anticancer Activity
In a study published in the Journal of Medicinal Chemistry, a series of benzimidazole derivatives were tested against various cancer cell lines. The compound demonstrated an IC50 value of 6.5 µM against the A549 cell line, indicating potent activity compared to standard chemotherapeutics like doxorubicin .

Case Study 2: Antimicrobial Effects
Another investigation focused on the antimicrobial efficacy of structurally related compounds. The results revealed that certain derivatives inhibited bacterial growth with an MIC value of 15 µg/mL against Staphylococcus aureus, suggesting potential for further development as an antibacterial agent .

Research Findings

Recent studies have highlighted the importance of structure-activity relationship (SAR) analyses in understanding the biological activity of this compound. Modifications to the benzimidazole ring or the incorporation of different substituents on the phenyl group can significantly alter potency and selectivity.

Key Findings:

  • Antitumor Activity : Compounds with electron-donating groups on the phenyl ring exhibited enhanced cytotoxicity .
  • Mechanism Insights : Molecular docking studies suggest that these compounds interact with key proteins involved in cancer progression, such as Bcl-2, thereby promoting apoptosis .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Recent studies have highlighted the potential of this compound as an anticancer agent. The structural features of benzimidazole derivatives are known to enhance biological activity against various cancer cell lines. The incorporation of the pyrrolidine moiety is believed to improve selectivity and potency. Research indicates that compounds with similar structures exhibit mechanisms of action that include the inhibition of cell proliferation and induction of apoptosis in cancer cells .

Antimicrobial Properties
The compound's antimicrobial properties have also been investigated, showing effectiveness against a range of bacterial strains. The presence of halogen atoms (chlorine and fluorine) enhances the lipophilicity and bioactivity, making it a candidate for developing new antibacterial agents .

Pharmacological Applications

Neurological Disorders
The compound's ability to interact with neurotransmitter systems positions it as a potential treatment for neurological conditions. Its structural similarity to known neuroactive compounds suggests it may modulate receptors involved in mood regulation and cognitive function . Studies have indicated that derivatives can act as positive allosteric modulators, potentially leading to therapeutic applications in treating anxiety and depression .

Metabolic Stability
Research into the metabolic stability of this compound reveals that modifications can lead to enhanced pharmacokinetic profiles. For instance, the introduction of fluorine atoms has been shown to reduce metabolic degradation, thereby increasing the compound's efficacy and duration of action in vivo .

Research Tool

Chemical Probes
Due to its unique chemical structure, this compound serves as a valuable chemical probe in biological research. It can be used to elucidate mechanisms of action for various biological pathways, particularly those involving enzyme inhibition or receptor modulation .

Data Tables

Application AreaKey FindingsReferences
Anticancer ActivityInduces apoptosis in cancer cell lines; structure enhances biological activity
Antimicrobial PropertiesEffective against multiple bacterial strains; halogen substitution increases activity
Neurological DisordersPotential for mood regulation; acts on neurotransmitter systems
Metabolic StabilityFluorination reduces metabolic degradation; enhances efficacy
Research ToolUseful for studying biological pathways; aids in drug discovery

Case Studies

  • Anticancer Research : A study on similar benzimidazole derivatives demonstrated significant cytotoxicity against breast cancer cell lines, encouraging further exploration into modifications that include the pyrrolidine structure present in 2-(2-chloro-6-fluorophenyl)-1-(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)ethanone .
  • Antimicrobial Study : A comparative analysis revealed that compounds with halogen substitutions exhibited increased antibacterial activity against resistant strains, suggesting a promising avenue for developing new antibiotics derived from this class of compounds .
  • Pharmacokinetic Evaluation : Research focusing on metabolic pathways showed that fluorinated derivatives maintained higher levels of the parent compound after incubation with liver microsomes, indicating improved stability and potential for therapeutic use .

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (NAS) at the Chlorine Site

The 2-chloro-6-fluorophenyl group is activated for NAS due to electron-withdrawing effects from both chlorine and fluorine.

Position Nucleophile Conditions Product Reference
C-2 (Cl)HydroxideAqueous NaOH, 100°C, 12 h2-Hydroxy-6-fluorophenyl derivative
C-2 (Cl)AmmoniaDMF, K₂CO₃, 80°C, 6 h2-Amino-6-fluorophenyl derivative

Key Findings :

  • Chlorine substitution is favored at the ortho position due to fluorine’s para-directing influence.

  • Yields for amine substitution range from 60–75% under optimized conditions .

Reduction of the Ketone Group

The ethanone moiety can undergo reduction to form a secondary alcohol.

Reagent Solvent Temperature Product Yield Reference
LiAlH₄THF0°C → RTSecondary alcohol70–80%
NaBH₄MeOHRTNo reaction

Notes :

  • Steric hindrance from the pyrrolidine and benzimidazole groups may reduce NaBH₄ efficacy .

Electrophilic Substitution on the Benzimidazole Ring

The benzimidazole’s NH group (position 3) can participate in alkylation or acylation.

Electrophile Conditions Product Reference
Ethyl bromoacetateK₂CO₃, DMF, 70°C, 4 hN-Alkylated derivative
Acetyl chloridePyridine, RT, 2 hN-Acetylated derivative

Key Findings :

  • Alkylation proceeds with >80% yield when using polar aprotic solvents .

Oxidation of the Pyrrolidine Ring

The pyrrolidine ring may undergo oxidation to form a lactam or N-oxide.

Reagent Conditions Product Reference
KMnO₄H₂SO₄, 60°C, 3 hPyrrolidone derivative
H₂O₂Acetic acid, RT, 24 hN-Oxide

Notes :

  • Pyrrolidone formation is irreversible and occurs in acidic media.

Hydrolysis Reactions

The ketone group is resistant to hydrolysis under mild conditions but may react under extreme settings.

Conditions Reagent Product Reference
6M HCl, reflux, 24 hH₂ONo reaction
10M NaOH, 120°CEtOH/H₂ODegradation products

Ring-Opening Reactions

The pyrrolidine ring remains stable under standard conditions but may open under strong acids.

Reagent Conditions Product Reference
HBr (48%)Reflux, 6 hLinear amine derivative

Comparison with Similar Compounds

Table 1: Comparative Analysis of Benzoimidazole Derivatives

Compound Name / ID Key Structural Features Molecular Formula Molecular Weight Melting Point (°C) Yield (%) Reference
2-(2-Chloro-6-fluorophenyl)-1-(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)ethanone Chloro-fluoro-phenyl, pyrrolidine, 2-methylbenzoimidazole Not provided Inferred ~450 Not reported Not reported N/A
2-(4-Fluorophenyl)-6-methyl-1H-benzo[d]imidazole (Compound 2) 4-Fluorophenyl, 6-methylbenzoimidazole C14H11FN2 226.25 Not reported 92
2-(2-(4-Fluorophenyl)-1H-benzo[d]imidazole-1-yl)acetic Acid (Compound 6) 4-Fluorophenyl, acetic acid side chain C15H11FN2O2 294.26 Not reported 55
2-(N-substituted)-1-(2,4,5-triphenyl-1H-imidazole-1-yl)ethanone (6a-f) Triphenylimidazole, varied R-groups (e.g., -OCH3, -NO2) C30H25N3O2–C28H28N4O 421.53–474.51 100–135 25–40
Ethyl 2-(3-fluorophenyl)-1H-benzo[d]imidazole-6-carboxylate 3-Fluorophenyl, ethyl carboxylate C16H13FN2O2 296.29 Not reported Not reported

Functional Group Impact on Properties

  • Chloro vs.
  • Pyrrolidine vs. Acetic Acid Spacers : The pyrrolidine ring in the target compound likely increases solubility and conformational flexibility compared to the rigid acetic acid side chain in Compound 6 .
  • Methylbenzoimidazole vs.

Q & A

Q. What are the established synthetic routes for this compound, and what key intermediates are involved?

The synthesis typically involves multi-step reactions, including:

  • Step 1 : Preparation of the pyrrolidine-benzoimidazole intermediate via nucleophilic substitution or condensation reactions.
  • Step 2 : Coupling with 2-chloro-6-fluorophenylacetyl chloride under anhydrous conditions using a base (e.g., triethylamine) .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures . Key intermediates :
IntermediateRoleReference
3-(2-Methyl-1H-benzo[d]imidazol-1-yl)pyrrolidineCore heterocyclic scaffold
2-Chloro-6-fluorophenylacetyl chlorideElectrophilic coupling agent

Q. What spectroscopic and crystallographic methods are used for structural validation?

  • NMR : 1H^1H, 13C^{13}C, and 19F^{19}F NMR to confirm substituent positions and purity.
  • X-ray crystallography : Resolves molecular geometry and intermolecular interactions (e.g., π-π stacking in analogs) .
  • Mass spectrometry : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and scalability?

  • Catalyst screening : Test palladium or copper catalysts for coupling efficiency.
  • Solvent optimization : Compare polar aprotic solvents (DMF, DMSO) for intermediate stability.
  • Flow chemistry : Continuous flow reactors may enhance reproducibility and reduce side reactions .
  • Temperature control : Lower temperatures (0–5°C) during sensitive steps (e.g., imidazole ring formation) .

Q. What in vitro assays are suitable for evaluating its biological activity, and how do structural modifications affect potency?

  • Antimicrobial assays : Broth microdilution (MIC determination) against Gram-positive/negative bacteria .
  • Anticancer screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC50_{50} values .
  • Structure-activity relationship (SAR) :
ModificationObserved EffectReference
Fluorine at phenyl ringIncreased lipophilicity and bioavailability
Methyl group on benzoimidazoleEnhanced binding to kinase targets

Q. How can researchers resolve contradictions in reported bioactivity data across studies?

  • Replicate assays : Standardize protocols (e.g., cell culture conditions, incubation time).
  • Analyze substituent effects : Compare analogs with varying halogen or alkyl groups (e.g., chloro vs. fluoro derivatives) .
  • Address experimental limitations : Control for sample degradation (e.g., continuous cooling during HSI data collection) .

Q. What computational methods support mechanistic studies of its biological interactions?

  • Molecular docking : Predict binding modes with targets like HIV-1 protease or tubulin (e.g., using AutoDock Vina) .
  • DFT calculations : Analyze electronic properties (e.g., HOMO-LUMO gaps) to correlate with reactivity .
  • MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories .

Data Contradiction Analysis

Q. Why might bioactivity results vary between in vitro and in vivo models?

  • Metabolic stability : Hepatic metabolism (e.g., CYP450 enzymes) may reduce bioavailability in vivo.
  • Solubility limitations : Poor aqueous solubility can skew in vitro vs. in vivo efficacy .
  • Off-target effects : Screen for kinase selectivity panels to identify non-specific interactions .

Methodological Guidelines

  • Synthetic troubleshooting : If yields drop below 40%, re-examine anhydrous conditions or intermediate purity .
  • Bioassay validation : Include positive controls (e.g., doxorubicin for cytotoxicity) and triplicate measurements .
  • Data reporting : Use CONSORT-like guidelines for experimental reproducibility, detailing reaction times, solvent ratios, and assay endpoints.

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